molecular formula C14H19NO3 B14238471 tert-Butyl 2-beta-alanylbenzoate CAS No. 390747-61-2

tert-Butyl 2-beta-alanylbenzoate

Cat. No.: B14238471
CAS No.: 390747-61-2
M. Wt: 249.30 g/mol
InChI Key: NUTDEVQOUYXSRI-UHFFFAOYSA-N
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Description

tert-Butyl 2-beta-alanylbenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the benzoate moiety, which is further linked to a beta-alanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-beta-alanylbenzoate typically involves the esterification of beta-alanine with tert-butyl benzoate. One common method is the reaction of beta-alanine with tert-butyl benzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method allows for efficient synthesis with high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-beta-alanylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: The ester group can be substituted by nucleophiles such as amines to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine (TEA).

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

tert-Butyl 2-beta-alanylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl 2-beta-alanylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as calmodulin-dependent protein kinases, by binding to their active sites and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • tert-Butyl 2-amino phenylcarbamate
  • tert-Butyl 3-aminopropanoate
  • tert-Butyl benzoate

Comparison: tert-Butyl 2-beta-alanylbenzoate is unique due to the presence of both the beta-alanyl and benzoate moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

390747-61-2

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl 2-(3-aminopropanoyl)benzoate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)11-7-5-4-6-10(11)12(16)8-9-15/h4-7H,8-9,15H2,1-3H3

InChI Key

NUTDEVQOUYXSRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)CCN

Origin of Product

United States

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